molecular formula C15H10BrClN4OS B12179852 N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12179852
M. Wt: 409.7 g/mol
InChI Key: SSLDNVOWDWYVDJ-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of N’-(3-BROMOBENZYLIDENE)-3-(5-CHLORO-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10BrClN4OS/c16-10-3-1-2-9(6-10)8-18-21-15(22)12-7-11(19-20-12)13-4-5-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8-

InChI Key

SSLDNVOWDWYVDJ-LSCVHKIXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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